2,2'-(Methylenebis(oxy))diethanamine

Description

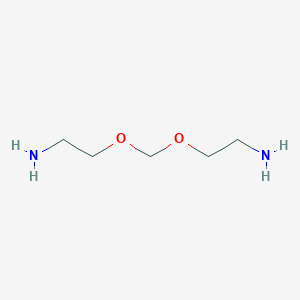

2,2’-(Methylenebis(oxy))diethanamine (CAS 230-115-3) is a bifunctional amine compound characterized by a central methylene group flanked by two ethanamine moieties connected via ether linkages. Its structure enables versatile applications in coordination chemistry, drug delivery systems, and polymer synthesis. Key uses include:

- Coordination Chemistry: Serves as a precursor for synthesizing ligands in lanthanide complexes, enhancing denticity and stability .

- Drug Delivery: Acts as a spacer in biotin derivatives and conjugated polymer nanoparticles (CPNs), improving aqueous solubility and siRNA delivery efficiency .

- Antioxidant Activity: Derivatives like 2,2’-methylenebis(6-tert-butyl-4-methylphenol) exhibit potent antioxidant properties, used commercially to inhibit oxidative degradation .

Properties

Molecular Formula |

C5H14N2O2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

2-(2-aminoethoxymethoxy)ethanamine |

InChI |

InChI=1S/C5H14N2O2/c6-1-3-8-5-9-4-2-7/h1-7H2 |

InChI Key |

RNZADDREKMLIBY-UHFFFAOYSA-N |

Canonical SMILES |

C(COCOCCN)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanistic Insights :

- All analogues share a bis-phenolic core, critical for binding cellular targets like autophagy regulators .

- Substituents (methyl, tert-butyl, halogens) modulate solubility, metabolic stability, and membrane permeability .

Ethylene Glycol-Based Amines for Drug Delivery

Compounds with ethylene glycol spacers are widely used to enhance solubility in biomedical applications:

Key Differences :

- Chain Length : Longer ethylene glycol chains (e.g., 3,6-dioxaoctane-1,8-diamine) offer better solubility but may reduce ligand binding efficiency in coordination complexes .

- Terminal Groups : 2,2’-(Methylenebis(oxy))diethanamine’s ether-oxygen-rich structure provides stronger hydrogen-bonding capacity compared to purely alkyl-linked amines .

Bisphenolic Antioxidants

Bisphenol antioxidants vary in substituent patterns, affecting biological activity:

*IC50: Concentration required for 50% radical scavenging.

Structural-Activity Relationship :

- Substituent Position: Methyl groups at C-4 (vs. C-3) enhance steric protection of phenolic hydroxyls, improving radical scavenging .

- Bulkiness : tert-butyl groups increase lipid solubility but may hinder cellular uptake in hydrophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.